2-(Aminomethyl)butanedioic acid
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Overview
Description
2-(Aminomethyl)butanedioic acid, also known as 2-(aminomethyl)succinic acid, is an organic compound with the molecular formula C5H9NO4. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an aminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)butanedioic acid typically involves the reaction of succinic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a pH of around 7-8 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Aminomethyl)butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role as a neurotransmitter modulator.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a modulator of neurotransmitter activity by influencing the release and uptake of neurotransmitters. It also participates in metabolic pathways, contributing to the synthesis and degradation of various biomolecules .
Comparison with Similar Compounds
2-(Aminomethyl)butanedioic acid can be compared with other similar compounds such as:
Succinic acid: Lacks the aminomethyl group and has different chemical reactivity and biological activity.
Glutamic acid: Contains an additional carboxyl group and an amino group, making it a key neurotransmitter in the central nervous system.
Aspartic acid: Similar to glutamic acid but with a different side chain structure, influencing its role in protein synthesis and metabolism
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and biological processes that are not observed with other similar compounds.
Properties
IUPAC Name |
2-(aminomethyl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-2-3(5(9)10)1-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRBOJUDIKPPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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